REACTION_CXSMILES
|
CC(CSC[C@H]1[O:11][C@@H:10](N2C3NC=NC(=O)C=3N=C2)[C@H](O)[C@@H]1O)C.Cl.[CH3:25][O:26][C:27](=[O:32])[C@H:28]([CH2:30][OH:31])[NH2:29].C(Cl)(Cl)=O>>[CH3:25][O:26][C:27]([CH:28]1[CH2:30][O:31][C:10](=[O:11])[NH:29]1)=[O:32] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=O)O)O
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
Cl.COC([C@@H](N)CO)=O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The preparation of 1-1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1NC(OC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(CSC[C@H]1[O:11][C@@H:10](N2C3NC=NC(=O)C=3N=C2)[C@H](O)[C@@H]1O)C.Cl.[CH3:25][O:26][C:27](=[O:32])[C@H:28]([CH2:30][OH:31])[NH2:29].C(Cl)(Cl)=O>>[CH3:25][O:26][C:27]([CH:28]1[CH2:30][O:31][C:10](=[O:11])[NH:29]1)=[O:32] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=O)O)O
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
Cl.COC([C@@H](N)CO)=O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The preparation of 1-1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1NC(OC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(CSC[C@H]1[O:11][C@@H:10](N2C3NC=NC(=O)C=3N=C2)[C@H](O)[C@@H]1O)C.Cl.[CH3:25][O:26][C:27](=[O:32])[C@H:28]([CH2:30][OH:31])[NH2:29].C(Cl)(Cl)=O>>[CH3:25][O:26][C:27]([CH:28]1[CH2:30][O:31][C:10](=[O:11])[NH:29]1)=[O:32] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=O)O)O
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
Cl.COC([C@@H](N)CO)=O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The preparation of 1-1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1NC(OC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |